5-fluoro-6-methyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one
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Description
The compound “5-fluoro-6-methyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one” belongs to the class of quinoxaline derivatives . Quinoxaline derivatives have been shown to possess a wide range of biological properties, including antiviral, anticancer, and antileishmanial activities . They are considered important biological agents and have become a crucial component in drugs used to treat various diseases .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not provided in the available resources. Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids .Future Directions
Quinoxaline derivatives, including “5-fluoro-6-methyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one”, show promising biological properties, ensuring them a bright future in medicinal chemistry . There is a growing interest in the development of compounds bearing a quinoxaline moiety for antiviral treatment . This promising moiety warrants further investigation, which may yield even more encouraging results regarding this scaffold .
Properties
IUPAC Name |
5-fluoro-4-methyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O/c1-11-15(19)17(26)23-18(21-11)25-9-7-24(8-10-25)16-12(2)20-13-5-3-4-6-14(13)22-16/h3-6H,7-10H2,1-2H3,(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLGAIWBEVUSKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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